Pyrimidinium, 1-[2-(4-chlorophenyl)-2-oxoethyl]-4-(2-furanyl)-, bromide
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Overview
Description
Pyrimidinium, 1-[2-(4-chlorophenyl)-2-oxoethyl]-4-(2-furanyl)-, bromide is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyrimidinium core, substituted with a 4-chlorophenyl group, a 2-oxoethyl group, and a 2-furanyl group, with bromide as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidinium, 1-[2-(4-chlorophenyl)-2-oxoethyl]-4-(2-furanyl)-, bromide typically involves the reaction of pyrimidine derivatives with appropriate substituents. The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and the reaction is carried out under reflux conditions to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Pyrimidinium, 1-[2-(4-chlorophenyl)-2-oxoethyl]-4-(2-furanyl)-, bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrimidinium derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can result in the formation of various substituted pyrimidinium compounds.
Scientific Research Applications
Pyrimidinium, 1-[2-(4-chlorophenyl)-2-oxoethyl]-4-(2-furanyl)-, bromide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pyrimidinium, 1-[2-(4-chlorophenyl)-2-oxoethyl]-4-(2-furanyl)-, bromide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Pyrimidinium, 1-[2-(4-chlorophenyl)-2-oxoethyl]-4-methyl-, bromide
- Pyrimidinium, 1-[2-(4-chlorophenyl)-2-oxoethyl]-4-(2-thienyl)-, bromide
Uniqueness
Pyrimidinium, 1-[2-(4-chlorophenyl)-2-oxoethyl]-4-(2-furanyl)-, bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-furanyl group, in particular, differentiates it from other similar compounds and may contribute to its unique reactivity and applications.
Properties
CAS No. |
327035-89-2 |
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Molecular Formula |
C16H12BrClN2O2 |
Molecular Weight |
379.63 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-[4-(furan-2-yl)pyrimidin-1-ium-1-yl]ethanone;bromide |
InChI |
InChI=1S/C16H12ClN2O2.BrH/c17-13-5-3-12(4-6-13)15(20)10-19-8-7-14(18-11-19)16-2-1-9-21-16;/h1-9,11H,10H2;1H/q+1;/p-1 |
InChI Key |
NRGOYHUXLMOZEG-UHFFFAOYSA-M |
Canonical SMILES |
C1=COC(=C1)C2=NC=[N+](C=C2)CC(=O)C3=CC=C(C=C3)Cl.[Br-] |
Origin of Product |
United States |
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